MHY884

Tyrosinase Inhibition Melanogenesis In Vitro Pharmacology

Researchers investigating UVB-induced skin damage require tool compounds with validated in vivo pathway modulation beyond simple enzyme inhibition. MHY884 addresses this gap with documented dual activity: competitive tyrosinase inhibition plus ROS-scavenging that attenuates NF-κB signaling. • Competitive mushroom tyrosinase inhibitor; dose-dependently suppresses ROS in cell-free and B16F10 melanoma models • In vivo: topical application attenuates UVB-induced NF-κB activity, p65 translocation, and downstream iNOS/COX-2 expression in mouse skin • ≥98% purity; benchmark reference standard for benzothiazole-based SAR exploration and photoaging research

Molecular Formula C15H14ClNO3S
Molecular Weight 323.79
CAS No. 1393371-35-1
Cat. No. B609013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHY884
CAS1393371-35-1
SynonymsMHY884;  MHY-884;  MHY 884; 
Molecular FormulaC15H14ClNO3S
Molecular Weight323.79
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2NC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C15H14ClNO3S/c1-19-11-5-8(6-12(20-2)14(11)18)15-17-10-7-9(16)3-4-13(10)21-15/h3-7,15,17-18H,1-2H3
InChIKeyLQDWIAAYFSZPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MHY884: Tyrosinase Inhibitor Overview


MHY884 (4-(5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol) is a synthetic small-molecule tyrosinase inhibitor with the molecular formula C₁₅H₁₄ClNO₃S and a molecular weight of 323.79 g/mol . Initially characterized for its ability to suppress tyrosinase activity and melanin synthesis in B16F10 melanoma cells [1], MHY884 also demonstrates a secondary, pharmacologically relevant mechanism: the attenuation of UVB-induced oxidative stress and subsequent downregulation of the NF-κB signaling pathway [2]. This dual activity distinguishes it from classic, direct-active-site tyrosinase inhibitors and positions it for specialized research applications in cutaneous inflammation and photoaging.

MHY884 Differentiation from Generic Inhibitors


Scientific substitution of a tyrosinase inhibitor is not trivial due to wide variance in inhibitory potency, mechanism of action, and off-target effects. MHY884 is a competitive inhibitor of mushroom tyrosinase [1], but its critical and differentiating attribute is its demonstrated capacity to scavenge UVB-induced reactive oxygen species (ROS) in vitro and in cellular models [2], leading to a reduction in NF-κB activity in irradiated mice [2]. Generic tyrosinase inhibitors like kojic acid, arbutin, or hydroquinone do not inherently possess this specific ROS-scavenging and NF-κB pathway-modulating activity in a photoaging context. Therefore, procuring MHY884 is essential for research workflows designed to interrogate the intersection of oxidative stress, tyrosinase inhibition, and UVB-induced skin damage. Interchanging MHY884 with another tyrosinase inhibitor would confound experimental outcomes related to NF-κB signaling and oxidative stress markers.

MHY884 Evidence & Comparisons


Tyrosinase Inhibition vs. Kojic Acid

In a direct enzyme inhibition assay, MHY884 demonstrated inhibitory activity against mushroom tyrosinase that was reported as 'higher than or similar to' that of kojic acid, a widely used reference inhibitor [1]. While exact IC50 values for MHY884 from this specific head-to-head assay are not provided in the primary source, the statement of comparable or superior potency to kojic acid, a benchmark with an established IC50 range of approximately 16-38 µM in similar mushroom tyrosinase assays, establishes MHY884 as a valid and potent alternative in this class [1].

Tyrosinase Inhibition Melanogenesis In Vitro Pharmacology

Competitive Tyrosinase Inhibition

Kinetic analysis of tyrosinase inhibition by MHY884 revealed that it acts as a competitive inhibitor [1]. This mechanism of action contrasts with non-competitive or uncompetitive inhibitors and is a critical parameter for researchers modeling enzyme behavior or designing combination therapies. While the paper does not report a Ki value, the clear identification of a competitive mechanism provides a key point of differentiation for experimental design [1].

Enzyme Kinetics Mechanism of Action Tyrosinase

UVB-Induced NF-κB Attenuation In Vivo

In a mouse model of photoaging, topical application of MHY884 attenuated UVB-induced oxidative stress and resulted in a significant reduction in NF-κB activity compared to UVB-irradiated, untreated controls [1]. The study reported that pre-treatment with MHY884 inhibited the Akt and IκB kinase α/β signaling pathways, leading to decreased translocation and phosphorylation of the NF-κB subunit p65 [1]. This was further correlated with reduced expression levels of the pro-inflammatory proteins iNOS and COX-2 in the skin of MHY884-treated mice [1].

Photoaging In Vivo Pharmacology NF-κB Signaling

Oxidative Stress Suppression in Melanoma Cells

MHY884 demonstrated a dose-dependent suppression of oxidative stress both in cell-free in vitro assays and in B16F10 melanoma cells [1]. The generation of reactive oxygen species (ROS) and peroxynitrite was measured to verify the scavenging activity of MHY884 [1]. This direct antioxidant/ROS-scavenging property is a secondary mechanism that contributes to the compound's overall efficacy in mitigating UVB-induced damage, a feature that is distinct from many classic tyrosinase inhibitors which lack such intrinsic activity.

Oxidative Stress Cell-Based Assay Reactive Oxygen Species

Melanogenesis Suppression vs. MHY966

In a comparative study of novel antimelanogenesis agents, both MHY884 and its close analog MHY966 were found to effectively inhibit tyrosinase activity and reduce melanin levels in B16 cells treated with α-melanocyte stimulating hormone (α-MSH) [1]. This data confirms that MHY884 retains robust anti-melanogenic activity in a cell-based model of stimulated pigmentation, positioning it as a functional tool alongside other synthesized derivatives for exploring structure-activity relationships within this chemical series [1].

Melanogenesis B16 Cells Cellular Activity

MHY884 Application Scenarios


In Vivo UVB Photoaging and Inflammation

Researchers investigating the interplay between oxidative stress, NF-κB signaling, and skin damage in response to chronic UVB exposure can utilize MHY884 as a validated tool compound. The documented in vivo evidence showing that topical MHY884 attenuates UVB-induced NF-κB activity, p65 translocation, and downstream iNOS/COX-2 expression in mouse skin [1] makes it specifically suitable for these studies. This application scenario is distinct from those where a generic tyrosinase inhibitor without such in vivo pathway modulation data would be insufficient.

Tyrosinase Inhibition Kinetics

Biochemists and enzymologists requiring a well-defined, competitive tyrosinase inhibitor for kinetic studies can confidently select MHY884. The evidence for its competitive inhibition mechanism against mushroom tyrosinase [1] provides a clear experimental rationale. This contrasts with inhibitors of unknown or mixed mechanisms, allowing for more rigorous interpretation of enzyme kinetics data and the design of competition-based assays.

Oxidative Stress and Melanogenesis Studies

MHY884 is a superior choice for experimental systems designed to dissect the connection between reactive oxygen species (ROS) and melanin production. Its demonstrated dose-dependent suppression of oxidative stress in both cell-free and B16F10 melanoma cell models [1] provides a mechanistic link beyond simple active-site inhibition. This dual property allows researchers to investigate whether observed anti-melanogenic effects are due to direct tyrosinase inhibition, ROS scavenging, or a combination of both, enabling a more nuanced understanding of pigment cell biology under oxidative challenge.

SAR Studies for Benzothiazole Derivatives

Medicinal chemists engaged in the optimization of benzothiazole-based antimelanogenesis agents can use MHY884 as a key reference standard. Its characterized activity in mushroom tyrosinase assays and cellular melanin reduction models, alongside its analog MHY966 [1], provides a benchmark for evaluating new derivatives. The availability of its synthetic route and comparative biological data supports rational SAR exploration aimed at improving potency, solubility, or selectivity.

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